3-(Prop-1-EN-2-YL)octa-1,2-diene

Catalog No.
S15124113
CAS No.
62055-70-3
M.F
C11H18
M. Wt
150.26 g/mol
Availability
In Stock
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3-(Prop-1-EN-2-YL)octa-1,2-diene

CAS Number

62055-70-3

Product Name

3-(Prop-1-EN-2-YL)octa-1,2-diene

Molecular Formula

C11H18

Molecular Weight

150.26 g/mol

InChI

InChI=1S/C11H18/c1-5-7-8-9-11(6-2)10(3)4/h2-3,5,7-9H2,1,4H3

InChI Key

VSMATGCSISRWOF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=C=C)C(=C)C

3-(Prop-1-EN-2-YL)octa-1,2-diene is an organic compound characterized by its unique structure that includes a prop-1-en-2-yl group attached to an octa-1,2-diene backbone. Its molecular formula is C11H18C_{11}H_{18}, and it features two double bonds in the octa chain, which contribute to its reactivity and potential applications in various

Typical of alkenes and polyenes. Notably, it can undergo:

  • Electrophilic Additions: The double bonds can react with electrophiles, leading to the formation of more complex molecules.
  • Polymerization: Under certain conditions, this compound may polymerize to form larger oligomers or polymers, which can be useful in materials science.
  • Oxidation Reactions: The presence of multiple double bonds allows for oxidation reactions that can modify the compound's functional groups, potentially yielding alcohols or carbonyl compounds.

Several methods have been developed for the synthesis of 3-(Prop-1-EN-2-YL)octa-1,2-diene:

  • Palladium-Catalyzed Reactions: A notable method involves palladium-catalyzed oxidative coupling reactions between allenyne and enallene substrates. This method allows for the efficient formation of cross-conjugated polyenes like 3-(Prop-1-EN-2-YL)octa-1,2-diene under mild conditions using molecular oxygen as an oxidant .
  • Conventional Organic Synthesis: Traditional synthetic routes may involve multiple steps including alkylation and elimination reactions to construct the desired polyene structure.

Several compounds share structural similarities with 3-(Prop-1-EN-2-YL)octa-1,2-diene. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Characteristics
Octa-1,3-dieneTwo double bondsLacks propylene side chain
Hexa-1,5-dieneTwo double bondsShorter carbon chain
Cycloocta-1,3-dieneCyclic structureCyclic nature alters reactivity
3-Methyl-octa-1,2-dieneMethyl substitutionSubstituent alters physical properties

3-(Prop-1-EN-2-YL)octa-1,2-diene stands out due to its unique combination of a propylene side chain and two conjugated double bonds which may impart distinct chemical reactivity and potential applications compared to the other listed compounds.

XLogP3

4.8

Exact Mass

150.140850574 g/mol

Monoisotopic Mass

150.140850574 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-11-2024

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